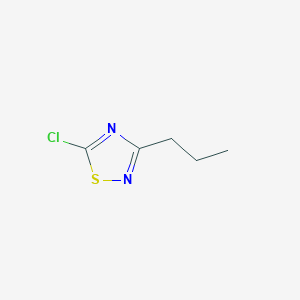

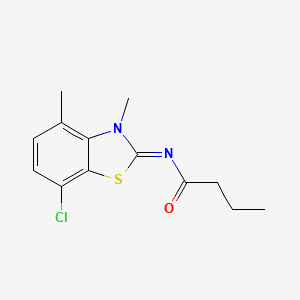

5-Chloro-3-propyl-1,2,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-3-propyl-1,2,4-thiadiazole is a type of thiadiazole compound . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis

The molecular structure of a compound determines its various pharmacological activities . Heterocyclic moieties, such as 1,3,4-thiadiazole, have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The reaction in the final step of the synthesis of thiadiazole derivatives occurs as an S-substitution .Physical And Chemical Properties Analysis

5-Chloro-3-propyl-1,2,4-thiadiazole is a liquid at room temperature . It has a molecular weight of 162.64 .Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole molecules, which include 5-Chloro-3-propyl-1,2,4-thiadiazole, have been synthesized and studied for their antibacterial activity . They have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

Antifungal Activity

In addition to antibacterial properties, 1,3,4-thiadiazole derivatives have also been explored for their antifungal activities . This makes them potential candidates for the development of new antifungal agents.

DNA Binding

Research has shown that 1,3,4-thiadiazole derivatives can bind to CT-DNA . This property could be useful in the field of genetic engineering and drug design.

Anti-inflammatory

Compounds with a 1,3,4-thiadiazole scaffold, such as 5-Chloro-3-propyl-1,2,4-thiadiazole, have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Activity

The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that 5-Chloro-3-propyl-1,2,4-thiadiazole could potentially be used in cancer research and treatment.

Antiviral

1,3,4-Thiadiazole derivatives have also been studied for their antiviral properties . This suggests that 5-Chloro-3-propyl-1,2,4-thiadiazole could potentially be used in the development of new antiviral drugs.

Mechanism of Action

Target of Action

Compounds in the 1,3,4-thiadiazole class have been found to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure of the compound .

Mode of Action

The mode of action of 1,3,4-thiadiazoles typically involves binding to their target, which can inhibit the target’s function or modulate its activity. The exact mode of action would depend on the specific target and the structure of the compound .

Biochemical Pathways

1,3,4-thiadiazoles can affect a variety of biochemical pathways depending on their specific targets. They have been found to have antimicrobial, anti-inflammatory, and antineoplastic activities, among others .

Result of Action

The molecular and cellular effects of 1,3,4-thiadiazoles can vary widely depending on their specific targets and modes of action. They can lead to cell death in the case of antimicrobial and antineoplastic activities, or they can modulate cellular functions in the case of anti-inflammatory activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-3-propyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNBDHJCQHROEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NSC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-propyl-1,2,4-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2619643.png)

![3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2619644.png)

![(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B2619650.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619651.png)

![6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2619655.png)

![N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2619656.png)

![[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine](/img/structure/B2619657.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2619658.png)

![2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2619660.png)